Dicyclopentylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-cyclopentylcyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-2-6-9(5-1)11-10-7-3-4-8-10/h9-11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUUBHCENZGYJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80289674 | |
| Record name | Dicyclopentylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20667-16-7 | |
| Record name | Dicyclopentylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62695 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dicyclopentylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-cyclopentylcyclopentanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Dicyclopentylamine and Its Derivatives
Direct Amination Approaches to Dicyclopentylamine Synthesis
Direct amination methods provide efficient pathways to this compound, primarily starting from cyclopentanone (B42830). These approaches involve the formation of a carbon-nitrogen bond through reductive processes, often mediated by catalysts.
While often employed for the synthesis of the primary amine, cyclopentylamine (B150401) (using ammonia), the formation of the secondary amine, this compound, is a common accompanying reaction. researchgate.netresearchgate.net The reaction mechanism begins with the condensation of a carbonyl compound with an amine, which in this case can be either ammonia (B1221849) or the newly formed cyclopentylamine, to generate an imine intermediate. organic-chemistry.org This imine is subsequently reduced. The formation of this compound occurs when cyclopentylamine, formed in situ, reacts with another molecule of cyclopentanone to form N-cyclopentyliminocyclopentane, which is then reduced to this compound. organic-chemistry.org
The general reaction can be summarized as: 2 Cyclopentanone + NH₃ + 2 H₂ → this compound + 2 H₂O
This process is typically carried out in the presence of a reducing agent and often a catalyst. organic-chemistry.org
Catalytic hydrogenation is a key method for the reduction step in reductive amination. wikipedia.org Various heterogeneous catalysts, including those based on platinum, palladium, or nickel, are effective for this transformation. wikipedia.org In these pathways, molecular hydrogen (H₂) serves as the terminal reducing agent, making it an atom-economical and environmentally favorable approach. organic-chemistry.org
A specific and efficient catalytic route is the "hydrogen-borrowing amination" (also known as hydrogen auto-transfer). This process can be used to synthesize this compound from cyclopentanol (B49286) and cyclopentylamine. In this reaction, the catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it to the corresponding ketone (cyclopentanone). This in-situ generated ketone then reacts with the amine (cyclopentylamine) to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and yielding the final product, this compound. Water is the only byproduct in this elegant catalytic cycle.
Catalysts based on noble metals supported on metal oxides are often employed for this type of transformation. For instance, Pt/CeO₂ systems have been studied for the amination reaction between cyclopentanol and cyclopentylamine to produce this compound.
In the synthesis of cyclopentylamine from cyclopentanone and ammonia, this compound is frequently observed as a significant byproduct. organic-chemistry.org The distribution between the primary (cyclopentylamine) and secondary (this compound) amine products is highly dependent on the specific reaction conditions employed. Careful control of these parameters is crucial to steer the reaction toward the desired product.
Key factors influencing the product distribution include:
Concentration of Ammonia: A lower initial concentration of ammonia has been shown to increase the formation of byproducts, including this compound. wikipedia.org This is because as cyclopentylamine is formed, its concentration relative to ammonia increases, making it a more likely nucleophile to attack another cyclopentanone molecule.
Solvent: The choice of solvent can impact the reaction selectivity. For example, using a methanolic solution of ammonia has been found to be more effective in suppressing the formation of secondary and tertiary amines compared to aqueous ammonia. organic-chemistry.org
Catalyst: The type of catalyst and its support can influence both activity and selectivity. For example, Raney Ni is a commonly used catalyst for this reaction. organic-chemistry.org Studies have also explored ruthenium-based catalysts on supports like niobium oxide (Nb₂O₅), where the morphology of the support was found to affect catalytic performance. researchgate.net
Temperature and Pressure: These parameters affect reaction kinetics and equilibrium, thereby influencing the product ratio.
The following table summarizes the influence of various conditions on the product outcome in the reductive amination of cyclopentanone.
| Reaction Condition | Effect on Product Distribution | Rationale |
|---|---|---|
| High Ammonia Concentration | Favors primary amine (Cyclopentylamine) formation | Increases the probability of cyclopentanone reacting with ammonia rather than the product cyclopentylamine. |
| Low Ammonia Concentration | Increases secondary amine (this compound) formation wikipedia.org | The product cyclopentylamine competes effectively with ammonia as the nucleophile. wikipedia.org |
| Use of Methanolic NH₃ | Inhibits secondary/tertiary amine formation organic-chemistry.org | The solvent system can influence the relative reactivity and availability of the aminating agent. organic-chemistry.org |
| Catalyst Selection (e.g., Ru/Nb₂O₅-L) | Can be optimized for high yield of the primary amine (84%) researchgate.net | The catalyst's geometric and electronic properties dictate the selectivity of the hydrogenation steps. researchgate.net |
Derivatization and Functionalization Strategies of this compound
As a secondary amine, this compound serves as a versatile building block for the synthesis of more complex molecules through reactions involving its nitrogen atom. The primary derivatization strategies are N-alkylation and N-acylation.
N-Alkylation: This process involves the introduction of an alkyl group onto the nitrogen atom of this compound, converting the secondary amine into a tertiary amine. This can be achieved through various methods, including reaction with alkyl halides. The reaction proceeds via nucleophilic substitution, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide. The choice of a suitable base may be required to neutralize the hydrogen halide formed during the reaction. A related method is the reductive amination of this compound with an aldehyde or ketone.
N-Acylation: This reaction involves the attachment of an acyl group (R-C=O) to the nitrogen atom, forming an amide. This is typically accomplished by reacting this compound with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride. The reaction is generally rapid and high-yielding due to the high electrophilicity of the acylating agent and the nucleophilicity of the secondary amine. These reactions are often performed in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to scavenge the acidic byproduct (e.g., HCl). semanticscholar.org
The general schemes for these transformations are as follows:
N-Alkylation: this compound + R-X → N-Alkylthis compound + HX (where X is a halide)
N-Acylation: this compound + R-COCl → N-Acylthis compound + HCl
The synthesis of this compound analogues bearing substituents on one or both of the cyclopentyl rings can be achieved by employing substituted precursors in the synthetic schemes described in section 2.1. The primary strategy involves the use of substituted cyclopentanones in reductive amination reactions.
For example, a mono-substituted this compound can be synthesized by the reductive amination of a substituted cyclopentanone with cyclopentylamine. Alternatively, a symmetrically substituted this compound can be prepared by reacting two equivalents of a substituted cyclopentanone with ammonia under reductive amination conditions.
A general pathway using a substituted cyclopentanone (R-Cyclopentanone) can be outlined as:
Symmetrical Analogues: 2 R-Cyclopentanone + NH₃ + H₂ (catalyst) → Di(R-cyclopentyl)amine
Unsymmetrical Analogues: R-Cyclopentanone + Cyclopentylamine + H₂ (catalyst) → (R-Cyclopentyl)(cyclopentyl)amine
The feasibility and efficiency of these reactions depend on the nature and position of the substituent (R) on the cyclopentanone ring. A wide variety of substituted cyclopentanones can be prepared through established organic synthesis methods, providing access to a diverse range of this compound analogues. organic-chemistry.org For instance, chiral catalysts can be used in the reductive amination of substituted cyclopentanones to achieve enantioselectivity, leading to chiral this compound derivatives. organic-chemistry.org
Alternative Synthetic Routes to the this compound Skeleton
While the direct reductive amination of cyclopentanone stands as a primary route to this compound, several alternative methodologies can be employed for the synthesis of its core structure. These alternative pathways often leverage different starting materials and reaction mechanisms, offering flexibility in substrate scope and potential advantages in specific synthetic contexts.
One notable alternative involves the catalytic disproportionation of cyclopentylamine. This method, analogous to the industrial synthesis of dicyclohexylamine (B1670486) from cyclohexylamine, involves heating cyclopentylamine in the presence of a suitable catalyst. google.com The reaction proceeds through a dehydrogenation-condensation-hydrogenation sequence, where one molecule of cyclopentylamine is dehydrogenated to an imine, which then condenses with another molecule of cyclopentylamine. Subsequent hydrogenation of the resulting intermediate yields this compound. A variety of catalysts can be employed for this transformation, with copper-zinc-chromium-aluminum catalysts showing high selectivity for the formation of dicyclohexylamine in a continuous gas-phase process. google.com
Another potential route is the N-alkylation of cyclopentylamine with a cyclopentyl halide, such as cyclopentyl bromide or chloride. This classical approach to secondary amine synthesis involves the nucleophilic substitution of the halogen by the primary amine. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. While straightforward, this method can sometimes be complicated by over-alkylation, leading to the formation of the tertiary amine, tricyclopentylamine. Careful control of reaction conditions, such as stoichiometry and temperature, is crucial to maximize the yield of the desired secondary amine.
Furthermore, the synthesis of this compound can be envisioned starting from cyclopentanol. In a process analogous to the production of dicyclohexylamine from cyclohexanol (B46403) and ammonia, cyclopentanol could be reacted with cyclopentylamine in the presence of a hydrogenation catalyst. oecd.org This "borrowing hydrogen" methodology involves the in-situ oxidation of cyclopentanol to cyclopentanone, which then undergoes reductive amination with cyclopentylamine to furnish this compound.
A less common but plausible route could involve the hydroamination of cyclopentene (B43876). This reaction would involve the direct addition of an amine across the double bond of cyclopentene. While challenging for unactivated alkenes, catalytic systems, often based on late transition metals, have been developed for intermolecular hydroamination reactions. A potential pathway could involve the reaction of cyclopentene with an aminated cyclopentyl precursor under catalytic conditions.
Finally, the reaction of cyclopentanone with ammonia under reductive conditions can also be tailored to favor the formation of this compound. researchgate.net Although often optimized to produce the primary amine, cyclopentylamine, manipulation of the reaction parameters, such as the ratio of reactants, catalyst type, and reaction time, can influence the product distribution towards the secondary amine.
| Starting Material(s) | Reaction Type | Key Reagents/Catalysts | Potential Advantages | Potential Challenges |
| Cyclopentylamine | Catalytic Disproportionation | Copper-zinc-chromium-aluminum | High selectivity, continuous process potential | High temperatures required |
| Cyclopentylamine, Cyclopentyl Halide | N-Alkylation | Base (e.g., K2CO3, Et3N) | Straightforward, well-established | Over-alkylation, waste generation |
| Cyclopentanol, Cyclopentylamine | Reductive Amination ("Borrowing Hydrogen") | Hydrogenation catalyst (e.g., Pd/C) | In-situ generation of ketone | Requires catalyst, potential side reactions |
| Cyclopentene, Aminated Cyclopentyl Precursor | Hydroamination | Transition metal catalyst | Atom-economical | Catalyst development for unactivated alkenes |
| Cyclopentanone, Ammonia | Reductive Amination | Hydrogenation catalyst (e.g., Raney Ni) | Readily available starting materials | Control of selectivity between primary, secondary, and tertiary amines |
Process Optimization and Scalability Considerations in this compound Synthesis
The industrial production of this compound necessitates careful optimization of the synthetic process to ensure high yield, purity, and cost-effectiveness on a large scale. The primary method for its synthesis, the reductive amination of cyclopentanone, offers several parameters that can be fine-tuned for optimal performance.
Catalyst Selection and Optimization: The choice of catalyst is paramount in reductive amination. For the hydrogenation of the intermediate imine, catalysts such as Raney nickel, palladium on carbon (Pd/C), and platinum-based catalysts are commonly employed. researchgate.net The optimization of catalyst loading, particle size, and support material can significantly impact reaction rates and selectivity. For instance, in the synthesis of dicyclohexylamine, supported ruthenium catalysts have demonstrated high efficacy. wikipedia.org Catalyst deactivation and recyclability are critical considerations for scalability. The development of robust heterogeneous catalysts that can be easily separated from the reaction mixture and reused multiple times is a key focus in industrial process development.
Reaction Conditions: Temperature, pressure, and solvent play crucial roles in the outcome of the synthesis. The reductive amination of cyclopentanone is typically carried out at elevated temperatures and hydrogen pressures to facilitate both the imine formation and the subsequent hydrogenation. chemicalbook.com Optimization studies often involve screening a range of temperatures and pressures to find the optimal balance between reaction rate and selectivity, while also considering energy consumption and the safety profile of the process. The choice of solvent can influence reactant solubility, catalyst activity, and product isolation. Solvents like methanol, ethanol (B145695), or other polar aprotic solvents are often used.
Stoichiometry and Reactant Feed: The molar ratio of the reactants, namely cyclopentanone and the amine source (cyclopentylamine or ammonia), is a critical parameter to control the product distribution. To favor the formation of the secondary amine, this compound, a stoichiometric excess of the ketone or careful control of the amine concentration might be employed. In a continuous flow process, the feed rates of the reactants can be precisely controlled to maintain optimal concentrations within the reactor, thereby maximizing the yield of the desired product and minimizing the formation of byproducts such as the primary amine (cyclopentylamine) or the tertiary amine (tricyclopentylamine).
Downstream Processing and Purification: Scalable synthesis requires an efficient and economical purification strategy. The crude reaction mixture will likely contain the desired this compound, unreacted starting materials, catalyst residues, and byproducts. Distillation is a common method for purifying amines with different boiling points. The significant difference in boiling points between cyclopentylamine, this compound, and potential tertiary amine byproducts allows for effective separation through fractional distillation. Other purification techniques, such as crystallization of a salt form or extraction, may also be employed depending on the purity requirements.
Process Intensification and Flow Chemistry: For large-scale production, transitioning from batch to continuous flow processing can offer significant advantages in terms of safety, efficiency, and consistency. semanticscholar.org A continuous flow setup allows for better control over reaction parameters, improved heat and mass transfer, and reduced reactor volumes, which can be particularly important when dealing with exothermic reactions and high-pressure hydrogenations. The use of packed-bed reactors with a heterogeneous catalyst can simplify catalyst separation and enable long-term, continuous operation.
| Parameter | Optimization Goal | Key Considerations |
| Catalyst | High activity, selectivity, and stability | Metal type (Ni, Pd, Pt, Ru), support material, loading, particle size, reusability |
| Temperature | Maximize reaction rate and selectivity | Balance between kinetics and side reactions, energy efficiency |
| Pressure | Ensure efficient hydrogenation | Safety considerations for high-pressure equipment, cost of compression |
| Solvent | Good solubility, catalyst compatibility, ease of removal | Polarity, boiling point, potential for side reactions |
| Reactant Ratio | Maximize yield of this compound | Control of selectivity over primary and tertiary amines |
| Purification | High purity of final product | Distillation, crystallization, extraction; efficiency and cost of separation |
| Process Mode | Enhanced safety, efficiency, and consistency | Batch vs. continuous flow, reactor design, process control |
Chemical Reactivity and Transformation Mechanisms of Dicyclopentylamine
Amine Reactivity Profiles of Dicyclopentylamine
Nucleophilic Reactions
This compound, as a secondary amine, exhibits characteristic nucleophilic properties. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, participating in reactions where it attacks electron-deficient centers. matanginicollege.ac.in This reactivity is fundamental to many of its chemical transformations.
In nucleophilic substitution reactions, this compound can displace a leaving group on an alkyl halide or a similar substrate. matanginicollege.ac.in The general mechanism involves the nitrogen atom's lone pair attacking the electrophilic carbon, leading to the formation of a new carbon-nitrogen bond and the expulsion of the leaving group. The bulky cyclopentyl groups can sterically hinder the approach of the nucleophile to the reaction center, potentially slowing the reaction rate compared to less hindered secondary amines.
This compound also participates in nucleophilic addition reactions with carbonyl compounds, such as aldehydes and ketones. libretexts.org The nitrogen atom adds to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. libretexts.org This intermediate can then undergo further reactions. For instance, in the reductive amination of cyclopentanone (B42830), this compound can be formed as a byproduct. researchgate.net
Furthermore, this compound can react with acid chlorides and acid anhydrides in nucleophilic acyl substitution reactions. unizin.org For example, it reacts with benzenesulfonyl chloride to form N,N-dicyclopentylbenzenesulfonamide. studylib.net
Basicity and Protonation Equilibria in Non-Aqueous Systems
Like other amines, this compound is a weak base. cutm.ac.in Its basicity stems from the ability of the lone pair of electrons on the nitrogen atom to accept a proton. utexas.eduyoutube.com In non-aqueous systems, the basicity and protonation equilibria are influenced by the solvent's properties, such as its polarity and ability to solvate the resulting ions.
The protonation of this compound results in the formation of the dicyclopentylammonium ion. The equilibrium of this reaction is crucial in various chemical processes. cymitquimica.com The pKa value for the protonated form of this compound is reported as 10.93. karazin.uavdoc.pub This value indicates its strength as a base, comparable to other secondary amines like dicyclohexylamine (B1670486). vdoc.pub Computational studies can be employed to predict the pKa values and understand the factors influencing the basicity of such molecules, including the electronic effects of the substituents and the stability of the protonated species. irb.hrmpg.de
Thermal and Photochemical Transformations of this compound
Chemical Transformations at Elevated Temperatures
At elevated temperatures, this compound can undergo thermal decomposition. scribd.comaksci.comgoogleapis.com The specific products and pathways of this decomposition depend on the conditions, such as temperature and the presence of other reagents or catalysts. In the context of polyurethane foams, secondary amines like this compound can be used as catalysts, and their thermal stability is a relevant factor. justia.comgoogleapis.com
Solid-State Photoisomerization Phenomena in Host-Guest Complexes
This compound has been utilized in the study of solid-state photochemical reactions, specifically in the formation of host-guest complexes. researchgate.netrsc.org In this context, this compound acts as a guest molecule within a host crystalline lattice, such as a cobaloxime complex. researchgate.netrsc.orgtandfonline.comrsc.org The inclusion of this compound can influence the photochemical behavior of the host molecule.
Research has shown that a 2-cyanoethyl–isonicotinic acid–cobaloxime complex can form host-guest complexes with secondary amines like this compound. researchgate.netrsc.org Upon exposure to a xenon lamp in the solid state, the 2-cyanoethyl group of the host complex isomerizes to a 1-cyanoethyl group. researchgate.netrsc.org The rate of this photoisomerization is found to be dependent on the size of the reaction cavity within the crystal lattice, which is influenced by the guest molecule. researchgate.netrsc.org This demonstrates that the formation of host-guest complexes with molecules like this compound can be a method to control reaction rates in solid-state photochemistry. researchgate.netrsc.orgnih.gov Such photochemical transformations are an active area of research, with potential applications in materials science and the development of light-responsive materials. rsc.orgresearchgate.netnsf.govrsc.org
Oxidation and Reduction Pathways of this compound
The oxidation of this compound can lead to various products depending on the oxidizing agent and reaction conditions. For instance, oxidation of the double bond in related compounds can be achieved using reagents like hydrogen peroxide. google.com In the context of polyalkene amines, oxidation of a double bond followed by amination is a potential synthetic route. google.com
The reduction of compounds related to this compound is also a significant transformation. For example, the reductive amination of cyclopentanone can produce cyclopentylamine (B150401), with this compound being a potential byproduct. researchgate.net This reaction typically involves a reducing agent, such as hydrogen, and a catalyst. researchgate.net The study of catalysts, such as Pt/CeO2, is important for optimizing the selectivity of such reactions and minimizing the formation of undesired byproducts like this compound. researchgate.net
Mechanistic Studies of this compound Reactions
Mechanistic studies of reactions involving this compound provide fundamental insights into its chemical behavior, including its formation pathways and its role in influencing other chemical transformations. These investigations often employ kinetic analysis, computational modeling, and structural studies to elucidate reaction intermediates, transition states, and the factors governing reaction outcomes.
One significant area of study is the formation of this compound through catalytic amination reactions. The hydrogen-borrowing amination of cyclopentanol (B49286) with cyclopentylamine has been investigated using Platinum (Pt) catalysts supported on ceria (CeO₂). researchgate.netnih.gov This process is a sustainable, atom-efficient method for amine synthesis. acs.org The generally accepted mechanism for this type of reaction involves three key steps:
Condensation: The ketone intermediate then reacts with an amine (cyclopentylamine) in a condensation reaction to form an imine (N-cyclopentyliminocyclopentane) and water. nih.govresearchgate.net
Hydrogenation: Finally, the imine is hydrogenated on the catalyst surface, using the hydrogen atoms "borrowed" during the initial dehydrogenation step, to yield the final product, this compound. nih.gov
Studies using Pt/CeO₂ catalysts have revealed that the catalytic performance is highly dependent on the physicochemical properties of the catalyst. researchgate.net Density functional theory (DFT) calculations have been employed to investigate the energetics of the reaction pathway, confirming that cyclopentanol dehydrogenation is the most energy-intensive step. researchgate.netacs.org These computational studies help in understanding the structure-activity relationships and designing more efficient catalysts by examining the stability of intermediates and the energy barriers of transition states on different catalyst surfaces. acs.org
Similarly, in the reductive amination of cyclopentanone, this compound can be formed as a by-product. researchgate.net Kinetic studies of this reaction have identified N-cyclopentyliminocyclopentane as the primary intermediate. Under specific conditions, this imine intermediate can be hydrogenated to form the desired cyclopentylamine or undergo further reaction to produce this compound. The mechanism involves the initial condensation of cyclopentanone with an amine to form the imine, which is then reduced. researchgate.net
This compound also plays a crucial role in mechanistic studies of solid-state reactions. It has been used as a guest molecule to form host-guest complexes with cobaloxime complexes. tandfonline.comresearchgate.netrsc.org The inclusion of this compound within the crystal lattice of the cobaloxime complex alters the "reaction cavity"—the empty space around the reactive part of the host molecule. tandfonline.comresearchgate.net In the solid-state photoisomerization of the 2-cyanoethyl group of a cobaloxime complex, the reaction rate was found to have a quantitative correlation with the volume of this reaction cavity. tandfonline.comrsc.org By forming a host-guest complex with this compound, the reaction cavity volume changes, which in turn modifies the reaction rate. This demonstrates a mechanism where the steric bulk of a non-reacting secondary amine can directly influence the kinetics of a reaction in the crystalline state. tandfonline.com
| Host Complex | Guest Molecule | Reaction Cavity Volume (ų) | Reaction Rate Constant (k / 10⁻³ s⁻¹) |
| (2-ce)(isonicotinic acid)cobaloxime | None (Pure) | 38.1 | 6.2 |
| (2-ce)(isonicotinic acid)cobaloxime | This compound | 49.2 | 9.5 |
| (2-ce)(isonicotinic acid)cobaloxime | Diphenylamine | 32.7 | 19.0 |
| Table based on data from a study on cobaloxime complex photoisomerization, demonstrating the influence of guest molecules on reaction parameters. tandfonline.com |
Another studied reaction is the formation of aminoperoxides. The reaction of cyclopentanone with hydrogen peroxide and ammonia (B1221849) can yield 1,1'-peroxythis compound. Mechanistic investigations have explored the thermal and base-catalyzed decomposition of these peroxides. rsc.org
The study of these varied reactions—from catalytic synthesis to its role in modulating solid-state transformations—highlights the diverse ways in which the mechanisms involving this compound are explored. These studies rely on a combination of kinetic data, structural analysis of intermediates, and computational chemistry to build a comprehensive picture of the reaction pathways and transition states. researchgate.netacs.orgresearchgate.nettandfonline.com
Coordination Chemistry of Dicyclopentylamine
Dicyclopentylamine as a Ligand in Metal Complexes
This compound's function as a ligand is defined by the presence of a single nitrogen donor atom, which dictates its mode of coordination to a metal center.
This compound functions as a monodentate ligand, meaning it binds to a central metal atom through a single donor atom. purdue.edu The nitrogen atom in the this compound molecule possesses a lone pair of electrons, which it can donate to a metal ion to form a coordinate bond. msu.edu This mode of binding is characteristic of simple amines which act as Lewis bases. purdue.edu The general class of cycloalkylamines, such as cyclopentylamine (B150401) and cyclohexylamine, are also known to coordinate to metals in a monodentate fashion. google.com Due to its structure, which consists of a secondary amine with two cyclopentyl groups attached to the nitrogen, this compound has only one site available for coordination. molinstincts.comnih.gov
Chelation is the process where a single ligand binds to a central metal ion at two or more points of attachment, forming a ring structure known as a chelate ring. msu.eduuomustansiriyah.edu.iq Ligands capable of such binding are termed polydentate or chelating agents. libretexts.org this compound, having only one nitrogen donor atom, is a monodentate ligand. purdue.edu Consequently, it lacks the ability to form multiple bonds with a metal center and therefore does not possess chelation potential. It cannot form chelate rings, as this requires a ligand to have at least two separate donor atoms that can coordinate simultaneously to the metal. uomustansiriyah.edu.iqlibretexts.org
Synthesis of this compound-Metal Coordination Compounds
The synthesis of metal complexes containing this compound, particularly with platinum, leverages established methods in coordination chemistry, though the steric bulk of the ligand can influence reaction pathways.
The synthesis of this compound-platinum(II) complexes has been documented. For instance, aminomalonate(this compound)platinum(II) was successfully synthesized in an 82% yield. google.com The process involved reacting cis-(this compound)platinum diiodide with silver sulfate (B86663) and Ba(OCO)₂CH--NH₂. google.com The starting material, cis-(this compound)platinum diiodide, implies a precursor synthesis, likely involving the reaction of a Pt(II) salt like potassium tetrachloroplatinate (K₂[PtCl₄]) with this compound. While specific syntheses for this compound-platinum(IV) complexes are not detailed in the provided context, Pt(IV) complexes are generally prepared through the oxidation of their Pt(II) counterparts. nih.gov
The synthesis of platinum complexes with the analogous primary amine, cyclopentylamine, is well-established. These methods provide a framework for understanding the coordination of cycloalkylamines to platinum centers. A common route involves the reaction of potassium tetrachloroplatinate (K₂[PtCl₄]) with cyclopentylamine in a polar solvent like water or ethanol (B145695) to produce dichlorobis(cyclopentylamine)platinum(II). The stoichiometry is typically controlled to achieve the desired complex. Mixed-ligand complexes have also been prepared; for example, reacting K₂[PtCl₄] with potassium iodide, cyclopentylamine, and isobutylamine (B53898) yields mixed isobutylamine/cyclopentylamine platinum complexes. scientific.net
| Complex | Starting Materials | Key Reagents | Reference |
| aminomalonate(this compound)platinum(II) | cis-(this compound)platinum diiodide | silver sulfate, Ba(OCO)₂CH--NH₂ | google.com |
| dichlorobis(cyclopentylamine)platinum(II) | potassium tetrachloroplatinate(II) | cyclopentylamine | |
| mixed isobutylamine/cyclopentylamine platinum(II) complexes | potassium tetrachloroplatinate(II) | potassium iodide, cyclopentylamine, isobutylamine | scientific.net |
Structural Aspects of this compound Coordination Complexes
The structural analysis of this compound complexes, particularly with platinum(II), reveals a square-planar geometry, which is typical for d⁸ metal ions. nih.govnih.gov A significant structural feature of the this compound diiodoplatinum(II) complex is the spatial arrangement of its bulky ligands. nih.govresearchgate.net X-ray crystallography studies have shown that in the solid state, the two cyclopentyl hydrocarbon groups are positioned anti to one another relative to the coordination plane. nih.govresearchgate.net This conformation contrasts with the analogous cis-diiodobis(cyclohexylamine)platinum(II) complex, where the cyclohexyl groups are found on the same side of the platinum coordination plane. nih.gov This anti arrangement in the this compound complex is likely a result of minimizing steric hindrance between the two large cyclopentyl rings.
| Compound | Metal Center | Geometry | Key Structural Feature | Reference |
| cis-[Pt(this compound)₂I₂] | Platinum(II) | Square-planar | The two cyclopentyl groups are disposed anti to one another. | nih.govresearchgate.net |
| cis-[Pt(cyclopentylamine)₂Cl₂] | Platinum(II) | Square-planar | Features two cyclopentylamine ligands in a cis configuration. | |
| trans-[Pt(cyclopentylamine)₂Cl₂] | Platinum(II) | Square-planar | Features two cyclopentylamine ligands in a trans configuration. | ontosight.ai |
Influence of this compound Ligand on Metal Center Properties
The this compound ligand, characterized by its two bulky cyclopentyl groups attached to a secondary amine, exerts considerable steric and electronic effects upon coordination to a metal center. These effects collectively modulate the geometry, stability, and reactivity of the resulting metal complex. nih.govmdpi.com
The primary influence of this compound is steric hindrance. The two cyclopentyl rings create a sterically congested environment around the metal ion. This bulkiness can dictate the coordination number and geometry of the complex, often favoring lower coordination numbers than less hindered amines. chemistrystudent.com For instance, in square-planar platinum(II) complexes, the two cyclopentyl hydrocarbon groups have been observed to be disposed in an anti conformation to minimize steric strain. nih.govresearchgate.net This steric hindrance can also provide a degree of kinetic stabilization to the metal center by physically impeding the approach of other molecules, thus protecting it from deactivating species. mit.edu
Electronically, the nitrogen atom of this compound acts as a Lewis base, donating its lone pair of electrons to the metal center. bccampus.ca The alkyl groups (cyclopentyl) are electron-donating, which increases the electron density on the nitrogen atom, making it a stronger sigma-donor compared to ammonia (B1221849) or primary amines. This enhanced electron-donating ability can influence the electronic properties of the metal center, affecting its redox potential and the strength of the bonds to other ligands.
Research on carbacylamidophosphate derivatives containing this compound-substituted amine groups has provided spectroscopic evidence of these electronic effects. A notable decrease in the two-bond phosphorus-hydrogen coupling constant (²JPNH) is observed, suggesting a change in the electronic interaction between the phosphorus and the amidic hydrogen atom, influenced by the this compound moiety. ajol.info
The interplay of these steric and electronic factors is crucial in applications such as catalysis. For example, in the asymmetric alkylation of this compound using a chiral rhodium pincer complex, the specific steric and electronic environment created by the ligands is fundamental to achieving the desired chemical transformation. researchgate.net
Table 1: Observed Structural and Spectroscopic Data of this compound-Containing Compounds
| Compound Class | Observation | Implication on Metal Center | Reference |
| Platinum(II) diiodo complexes | Dicyclopentyl groups are in an anti conformation. | Significant steric hindrance from the ligand influences the complex's geometry to minimize strain. | nih.gov, researchgate.net |
| Carbacylamidophosphates | Decrease in the ²JPNH coupling constant. | Electronic effect of the this compound group alters the electronic environment of the phosphorus center. | ajol.info |
| Rhodium Pincer Complexes | Facilitates asymmetric alkylation of this compound. | The ligand's steric and electronic properties create a specific reactive environment around the rhodium center. | researchgate.net |
Ligand Exchange and Substitution Reactions in this compound Complexes
Ligand exchange and substitution reactions are fundamental processes in coordination chemistry, where one ligand is replaced by another. chemguide.co.uklibretexts.org In complexes containing this compound, the bulky and basic nature of this ligand significantly influences the mechanism and kinetics of such reactions. libretexts.org
The steric bulk of this compound can slow down the rate of ligand substitution reactions. The incoming ligand must navigate the sterically hindered environment created by the two cyclopentyl rings. This is particularly relevant for associative substitution mechanisms, where the incoming ligand first binds to the metal center to form an intermediate with a higher coordination number. libretexts.org
An example of a reaction involving the loss of an amine ligand can be seen in the synthesis of platinum(IV) prodrugs like Satraplatin. The process can involve an intermediate where a cis-diaminediiodoplatinum(II) complex is treated with acid. nih.gov This protonates one of the amine ligands, leading to its dissociation and subsequent dimerization. nih.gov While the specific kinetics for this compound in this exact reaction are not detailed, it serves as a model for how a secondary amine ligand can be involved in substitution processes. The synthesis of aminomalonate(this compound)platinum(II) proceeds from cis-(this compound)platinum diiodide, indicating a substitution reaction where the diiodo ligands are replaced by an aminomalonate group. google.com
Furthermore, this compound itself can participate in reactions as a guest molecule in host-guest complexes. For instance, it forms such complexes with cobaloxime complexes. rsc.orgtandfonline.com These interactions, while not always involving the breaking of a coordinate bond to the primary metal center of the host, demonstrate the ability of this compound to engage in dynamic chemical equilibria and substitution-like processes within a crystal lattice. rsc.org The rate of solid-state photoisomerization of the cobaloxime complex was found to be altered upon forming a host-guest complex with this compound, indicating that the amine's presence influences the reactivity within the crystal. rsc.org
Table 2: Examples of Reactions Involving this compound Complexes
| Starting Complex/System | Reagents/Conditions | Product/Observation | Reaction Type | Reference |
| cis-(this compound)platinum diiodide | Silver sulfate, Ba(OCO)₂CH-NH₂ | Aminomalonate(this compound)platinum(II) | Ligand Substitution | google.com |
| Cobaloxime complex | This compound | Host-guest complex | Complex Formation | rsc.org, tandfonline.com |
| Chiral Rhodium Pincer Complex | CH₂Cl₂ | Asymmetric alkylation of the coordinated this compound | Ligand-based Reaction | researchgate.net |
| cis-[Pt(Am)₂I₂] (Amine model) | Acid (e.g., HBF₄) | Protonation and loss of an amine ligand, leading to dimerization. | Ligand Dissociation/Substitution | nih.gov |
Catalytic Applications and Roles of Dicyclopentylamine
Dicyclopentylamine as a Promoter or Catalyst in Organic Reactions
In the field of chemical reactions, a catalyst is a substance that increases the reaction rate without being consumed, while a promoter is a substance that enhances a catalyst's activity but has little to no catalytic effect on its own. google.comnih.gov this compound's primary documented role in catalysis is often as a target molecule synthesized through catalytic means, such as reductive amination or hydrogen-borrowing reactions, rather than as a direct organocatalyst or promoter for a wide range of transformations. researchgate.netresearchgate.net
For instance, in the synthesis of α-hydroxycarboxylic acid amide compounds, various primary and secondary amines, including this compound, are used as reactants in amide condensation reactions. google.com While the reaction is facilitated by an organocatalyst (an arylboronic acid compound), this compound itself serves as a substrate rather than a catalytic species. google.com Similarly, its synthesis is often a benchmark for catalytic efficiency, as seen in reductive amination studies where by-products like this compound are monitored to gauge the selectivity of the primary reaction. researchgate.netresearchgate.net While it is a fundamental building block, its application as an external promoter or standalone catalyst in broader organic reactions is not extensively documented in the reviewed literature.
Role of this compound in Hydrogen-Borrowing Amination Catalysis
The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a powerful, atom-economical process for forming carbon-nitrogen bonds. slideshare.net This strategy allows alcohols, which are generally less reactive, to be used as alkylating agents for amines, producing only water as a byproduct. researchgate.net The synthesis of this compound from cyclopentanol (B49286) and cyclopentylamine (B150401) is a model reaction used to study and optimize hydrogen-borrowing catalysis, particularly over heterogeneous catalysts.
Mechanism and Intermediates in Catalytic Amination
The hydrogen-borrowing amination process involves a sequence of three key steps, typically mediated by a transition-metal catalyst. slideshare.net In the synthesis of this compound, the mechanism unfolds as follows:
Influence on Product Selectivity
Research on Platinum/Ceria (Pt/CeO2) catalysts has shown that the properties of the catalyst support significantly influence this selectivity. For example, the basicity of the catalyst plays a crucial role. Weak Brønsted basic sites on the catalyst surface have been found to be particularly efficient at promoting the undesired aldol (B89426) condensation reactions. In one study, a Pt/CeO2 catalyst with a higher proportion of weak basic sites showed lower selectivity for this compound due to the formation of more condensation byproducts. Conversely, modifying the catalyst to reduce these sites can enhance selectivity for the desired amination product. ulisboa.pt
The table below summarizes findings from a study on Pt/CeO2 catalysts, illustrating how different preparations affect conversion and selectivity in the synthesis of this compound (DCPA).
| Catalyst | CPL Conversion (%) | CPA Conversion (%) | DCPA Selectivity (%) | Other Products Selectivity (%) |
|---|---|---|---|---|
| 1% Pt/CeO2-DE-H | 52 | 60 | 88 | 12 |
| 1% Pt/CeO2-DE-N | 55 | 80 | 60 | 40 |
Table 1. Performance of different Pt/CeO₂ catalysts in the hydrogen-borrowing amination of cyclopentanol (CPL) and cyclopentylamine (CPA) to form this compound (DCPA). The Pt/CeO₂-DE-H catalyst shows higher selectivity towards the desired product compared to the Pt/CeO₂-DE-N catalyst, which produces more byproducts from side reactions like aldol condensation. ulisboa.pt
Applications in Transition Metal Catalysis
Transition metals are fundamental to catalysis due to their ability to exist in various oxidation states and coordinate with organic molecules (ligands), activating them for further reaction. youtube.com this compound's involvement in transition metal catalysis is primarily as a substrate or product, with its synthesis serving as a key application area for both homogeneous and heterogeneous systems.
Homogeneous Catalysis
In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a solution. agmetals.com This allows for high selectivity and milder reaction conditions, and the catalyst's properties can be finely tuned by modifying its ligands. youtube.comagmetals.com While this compound is not commonly reported as a ligand itself, its synthesis can be achieved using soluble, homogeneous transition metal catalysts. rsc.orgnih.gov
For example, Ni-based homogeneous catalysts have been developed for the reductive amination of carbonyl compounds. rsc.org Such systems could theoretically be applied to the synthesis of this compound from cyclopentanone and cyclopentylamine. The advantage of homogeneous systems is the ability to achieve high precision and selectivity by modifying the ligands around the metal center, which can be tailored for specific substrates. youtube.com
Heterogeneous Catalysis
Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, most commonly a solid catalyst with liquid or gas reactants. agmetals.com A major advantage of this approach is the ease of separating the catalyst from the product mixture, which is crucial for industrial applications. agmetals.com
| Catalyst Support | Pt Precursor | Reaction Time (h) | DCPA Yield (%) |
|---|---|---|---|
| CeO₂-DE | H₂PtCl₆ | 2 | ~53 |
| CeO₂-DE | (NH₃)₂Pt(NO₂)₂ | 2 | ~33 |
| CeO₂-AA | H₂PtCl₆ | 3 | ~35 |
| CeO₂-Sigma | H₂PtCl₆ | 16 | ~30 |
Table 2. Yield of this compound (DCPA) from the reaction of cyclopentanol and cyclopentylamine using various heterogenous Pt/CeO₂ catalysts prepared with different supports and platinum precursors. The results highlight how catalyst preparation strongly influences catalytic performance. ulisboa.pt
Asymmetric Catalysis Involving this compound
The direct application of this compound as a chiral catalyst is not widely documented. However, it serves as a precursor for the synthesis of more complex chiral ligands. The inherent achirality of this compound means it must be incorporated into a larger chiral framework to be effective in asymmetric catalysis.
In a broader context, secondary amines are fundamental in various organocatalytic transformations. For example, in reductive amination processes, this compound can be formed as a product or a byproduct. In a study on the reductive amination of cyclopentanone with cyclopentylamine, this compound was identified as a byproduct. wikidoc.org This highlights the compound's stability and potential presence in related catalytic cycles, even if not as the primary catalyst.
Catalyst Design and Optimization Strategies Incorporating this compound Ligands
The design of catalysts incorporating this compound is centered on leveraging its steric bulk. The two cyclopentyl groups create a sterically hindered environment that can be exploited to control the approach of substrates to a catalytic active site. This is a key principle in designing selective catalysts.
Strategies for optimizing catalysts that feature this compound-derived ligands include:
Modification of the Ligand Backbone: The this compound unit can be integrated into various molecular scaffolds. By altering the backbone connecting the this compound nitrogen to other coordinating atoms (e.g., phosphorus in phosphine (B1218219) ligands), it is possible to fine-tune the electronic and steric properties of the resulting ligand. This, in turn, affects the activity and selectivity of the metal complex.
Introduction of Additional Chiral Centers: To induce asymmetry, chiral centers are typically introduced elsewhere in the ligand structure. The this compound part then serves to amplify the chiral induction by creating a well-defined and sterically crowded pocket around the metal center.
Systematic Variation of Steric Hindrance: The cyclopentyl groups offer a specific level of steric bulk. In catalyst optimization studies, this can be compared with other cycloalkyl or alkyl groups to establish a structure-activity relationship. For example, comparing the performance of a catalyst with a this compound-derived ligand to one with a dicyclohexylamine (B1670486) or diisopropylamine-derived ligand can provide insights into the optimal steric requirements for a particular transformation.
While research directly focusing on this compound as a transformative ligand in asymmetric catalysis is limited, its role as a building block for more complex and sterically demanding ligands is an area of interest. The development of novel ligands often involves exploring a wide range of amine precursors, and this compound provides a unique combination of steric bulk and conformational flexibility that can be advantageous in specific catalytic applications.
Advanced Spectroscopic and Analytical Characterization of Dicyclopentylamine and Its Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including dicyclopentylamine. jchps.com It provides detailed information about the chemical environment, connectivity, and dynamics of atomic nuclei. weebly.com
In solution, NMR techniques offer high-resolution data for determining the three-dimensional structure and dynamics of molecules. weebly.com For this compound and its derivatives, ¹H and ¹³C NMR are fundamental.
¹H NMR Spectroscopy: This technique provides information about the different types of protons in a molecule and their relative numbers. jchps.com The spectrum of this compound is expected to show signals corresponding to the protons on the cyclopentyl rings and the N-H proton. The chemical shifts and coupling patterns of these signals are indicative of their specific chemical environments. For instance, the protons on the carbons adjacent to the nitrogen atom would appear at a different chemical shift compared to the other ring protons.
¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of a molecule. researchgate.net In the ¹³C NMR spectrum of this compound, distinct signals would be observed for the different carbon atoms in the cyclopentyl rings. The chemical shifts of these carbons provide insight into their hybridization and bonding environment.
Complexes of this compound, such as those with platinum, have been studied using multinuclear NMR. researchgate.net In these cases, isotopes like ¹⁹⁵Pt can be observed, providing direct information about the metal's coordination environment. researchgate.net The chemical shifts and coupling constants in these spectra are sensitive to the geometry of the complex and the nature of the other ligands. researchgate.net For secondary amines like this compound in platinum complexes, the ¹⁹⁵Pt NMR chemical shifts are observed at lower fields compared to those with primary amines. researchgate.net
Table 1: Representative Solution-State NMR Data for this compound Derivatives (Illustrative)
| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |
| ¹H | 1.2 - 1.9 | Multiplet | Cyclopentyl ring protons (CH₂) |
| ¹H | 2.8 - 3.2 | Multiplet | Cyclopentyl ring protons (CH-N) |
| ¹H | ~1.0 (variable) | Broad Singlet | N-H proton |
| ¹³C | 20 - 35 | - | Cyclopentyl ring carbons (CH₂) |
| ¹³C | 55 - 65 | - | Cyclopentyl ring carbons (CH-N) |
| Note: This table provides illustrative data. Actual chemical shifts can vary depending on the solvent and specific complex. |
Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, providing information on structure, dynamics, and polymorphism. preprints.orgmst.edu This is particularly valuable for studying this compound complexes that may be crystalline or amorphous. preprints.org Techniques like Magic Angle Spinning (MAS) are used to improve spectral resolution by averaging out anisotropic interactions. pittcon.orgnih.gov
For this compound-containing materials, ssNMR can:
Distinguish between different crystalline forms (polymorphs). pittcon.org
Characterize the structure and dynamics of this compound within a polymer matrix or on a surface.
Provide insight into intermolecular interactions, such as hydrogen bonding, in the solid state. researchgate.net
For example, ¹³C and ³¹P ssNMR have been used to study the chemical interactions in materials containing related amine compounds. researchgate.net
Mass Spectrometry (MS) for Molecular Identification and Impurity Profiling
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. numberanalytics.comweebly.com It is a highly sensitive method used for molecular identification and the detection of impurities. colostate.edu
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. colostate.edu It is well-suited for the analysis of volatile compounds like this compound. In GC-MS analysis, the sample is first vaporized and separated based on its boiling point and affinity for the GC column. google.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. amazonaws.com
The resulting mass spectrum provides a fragmentation pattern that serves as a "molecular fingerprint," which can be compared to spectral libraries for identification. rjptonline.org This technique is highly effective for identifying and quantifying this compound and any volatile impurities present in a sample. colostate.edu The fragmentation of the this compound molecular ion would likely involve cleavage of the C-N bonds and fragmentation of the cyclopentyl rings.
LC-MS is a powerful technique that couples the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. mit.edu It is particularly useful for analyzing less volatile compounds or thermally unstable complexes of this compound. almacgroup.com In LC-MS, the sample is dissolved in a solvent and separated by HPLC before being introduced into the mass spectrometer. littlemsandsailing.com
LC-MS can be used to:
Confirm the molecular weight of this compound complexes. epo.org
Profile impurities that are not amenable to GC analysis.
Study the stability of this compound-containing compounds.
Advances in high-resolution mass spectrometry (HRMS) coupled with LC allow for highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments. almacgroup.com
Table 2: Common Mass Spectrometry Fragments for this compound (Illustrative)
| m/z Value | Possible Fragment Identity |
| 153 | [M]⁺ (Molecular Ion) |
| 152 | [M-H]⁺ |
| 84 | [C₅H₉NH]⁺ |
| 69 | [C₅H₉]⁺ |
| Note: This table is illustrative. The actual fragmentation pattern can be influenced by the ionization method. |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. up.ac.za These vibrations are specific to the types of bonds and functional groups present, providing valuable structural information. wisc.edu
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. hilarispublisher.com For a vibration to be IR active, it must result in a change in the molecule's dipole moment. up.ac.za The IR spectrum of this compound would show characteristic absorption bands for:
N-H stretch: A band in the region of 3300-3500 cm⁻¹. The exact position and shape can indicate the extent of hydrogen bonding. wisc.edu
C-H stretch: Bands typically appear just below 3000 cm⁻¹ for the sp³ hybridized carbons of the cyclopentyl rings.
C-N stretch: This vibration would be found in the fingerprint region of the spectrum, typically between 1000 and 1300 cm⁻¹.
CH₂ bending: Vibrations around 1450 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is a light scattering technique. edinst.com A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. up.ac.za Raman spectroscopy is particularly useful for studying non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. renishaw.com For this compound, Raman spectroscopy can provide complementary information on the vibrations of the carbon skeleton. libretexts.org In complexes, Raman can be useful for observing metal-ligand vibrations. libretexts.org
Table 3: Key Vibrational Modes for this compound
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |
| N-H Stretch | 3300 - 3500 | IR |
| C-H Stretch (aliphatic) | 2850 - 3000 | IR, Raman |
| CH₂ Bending | ~1450 | IR |
| C-N Stretch | 1000 - 1300 | IR |
| Note: The exact positions of the bands can be influenced by the physical state of the sample (solid, liquid) and intermolecular interactions. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical tool for identifying functional groups and characterizing the molecular structure of this compound. thermofisher.com This technique operates by passing infrared radiation through a sample and measuring the amount of radiation absorbed at different frequencies. rtilab.com The resulting FT-IR spectrum serves as a unique molecular "fingerprint," with specific absorption bands corresponding to the vibrational frequencies of the chemical bonds within the molecule. thermofisher.comrtilab.com
In the analysis of this compound, FT-IR spectroscopy can be used to confirm the presence of key functional groups. For instance, the characteristic stretching and bending vibrations of the N-H and C-N bonds in the secondary amine group, as well as the C-H bonds within the cyclopentyl rings, will produce distinct peaks in the spectrum. The position, intensity, and shape of these peaks provide valuable information about the compound's structure.
Changes in the FT-IR spectrum can also indicate the formation of this compound complexes. For example, in studies involving platinum complexes, FT-IR spectroscopy has been utilized to characterize the coordination of the this compound ligand to the metal center. mit.edu The interaction with the metal atom can cause shifts in the vibrational frequencies of the N-H and C-N bonds, providing evidence of complex formation.
Below is a table summarizing typical FT-IR spectral data for this compound:
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H | Stretching | 3300 - 3500 |
| C-H (Aliphatic) | Stretching | 2850 - 2960 |
| N-H | Bending | 1590 - 1650 |
| C-N | Stretching | 1020 - 1220 |
This table presents generalized data. Specific peak positions may vary based on the sample's physical state and experimental conditions.
Surface-Enhanced Raman Scattering (SERS)
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive spectroscopic technique used to enhance the Raman scattering of molecules adsorbed onto rough metal surfaces. clinmedjournals.org This method can amplify the Raman signal by factors of up to 10¹⁵, enabling the detection of even single molecules. clinmedjournals.org SERS is particularly valuable for studying the vibrational properties of this compound and its complexes at very low concentrations.
The SERS effect arises from two primary mechanisms: electromagnetic enhancement and chemical enhancement. clinmedjournals.org Electromagnetic enhancement occurs due to the excitation of localized surface plasmons on the metallic substrate, which amplifies the local electromagnetic field experienced by the analyte. mdpi.com Chemical enhancement involves a charge-transfer mechanism between the analyte and the substrate. mdpi.com
In the context of this compound, SERS can provide detailed vibrational information that is complementary to FT-IR data. The technique is particularly useful for studying the adsorption and orientation of this compound molecules on a metal surface. For SERS analysis, this compound is typically adsorbed onto a substrate composed of gold, silver, or copper nanoparticles. clinmedjournals.org The resulting SERS spectrum will show enhanced peaks corresponding to the vibrational modes of the this compound molecule that are in close proximity to the metal surface. This can be particularly insightful when studying the interaction of this compound-containing complexes with metallic surfaces.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. veranova.comwikipedia.org This technique involves directing a beam of X-rays onto a single crystal of the compound. wikipedia.org The crystal diffracts the X-rays in a unique pattern of intensities and angles, which is dependent on the arrangement of atoms within the crystal lattice. veranova.com By analyzing this diffraction pattern, scientists can construct a detailed three-dimensional model of the electron density within the crystal, revealing the exact positions of the atoms and the nature of the chemical bonds between them. wikipedia.org
The data obtained from X-ray crystallography is typically presented in a table that includes key crystallographic parameters:
| Parameter | Description |
| Crystal System | The symmetry system of the crystal lattice. |
| Space Group | The specific symmetry group of the crystal. |
| a, b, c (Å) | The dimensions of the unit cell. |
| α, β, γ (°) | The angles of the unit cell. |
| Z | The number of molecules per unit cell. |
This is a representative table; actual values are determined experimentally for each specific crystal structure.
Chromatographic Techniques for Purity and Mixture Analysis
Chromatographic methods are essential for separating, identifying, and quantifying the components of a mixture. phenomenex.com These techniques are widely used to assess the purity of this compound and to analyze complex mixtures containing the compound.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a liquid sample. phenomenex.com It utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. ebsco.com The separation is based on the differential interactions of the sample components with the stationary phase. ebsco.com
Ultra-High-Performance Liquid Chromatography (UHPLC) is an advanced form of HPLC that employs smaller stationary phase particles (typically less than 2 micrometers) and higher operating pressures. phenomenex.comeag.com These features result in significantly faster analysis times, improved resolution, and enhanced sensitivity compared to conventional HPLC. phenomenex.comamericanpharmaceuticalreview.com
Both HPLC and UHPLC are invaluable for the analysis of this compound. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is a common method for analyzing such compounds. pensoft.net A reversed-phase HPLC method was used to analyze platinum complexes, including those with this compound ligands. mit.edu The retention time of this compound in an HPLC or UHPLC system is a key parameter for its identification. The area under the chromatographic peak is proportional to its concentration, allowing for accurate quantification. phenomenex.com
A comparison of key features between HPLC and UHPLC is provided below:
| Feature | HPLC | UHPLC |
| Particle Size | 3–5 microns | <2 microns |
| Pressure | Up to 6000 psi | Up to 15,000 psi or more |
| Resolution | Standard | Higher |
| Analysis Time | Longer | Faster |
| Sensitivity | Good | Enhanced |
Gas Chromatography (GC) is a widely used analytical technique for separating and analyzing volatile and semi-volatile compounds. sigmaaldrich.com In GC, a gaseous mobile phase, known as the carrier gas (typically an inert gas like helium or nitrogen), transports the vaporized sample through a column containing a stationary phase. shimadzu.com The separation is based on the differential partitioning of the sample components between the mobile and stationary phases. shimadzu.com
GC is well-suited for the analysis of this compound due to its volatility. The technique is often used for purity assessment and to quantify this compound in various samples. ebsco.com The retention time, the time it takes for the compound to travel through the column and reach the detector, is a characteristic identifier for this compound under a specific set of GC conditions. ebsco.com
A typical GC analysis involves injecting the sample into a heated port where it vaporizes. The vaporized sample is then swept onto the column by the carrier gas. As the sample travels through the column, its components separate based on their boiling points and affinities for the stationary phase. phenomenex.com A detector at the end of the column measures the amount of each component as it elutes. shimadzu.com GC can be used for the continuous online monitoring of amine-based solvents in industrial processes. ccsknowledge.com
Key components and parameters of a GC system are outlined in the following table:
| Component/Parameter | Description |
| Injector | Introduces and vaporizes the sample. |
| Carrier Gas | Transports the sample through the column (e.g., Helium, Nitrogen). |
| Column | The heart of the GC system where separation occurs. |
| Oven | Controls the temperature of the column. |
| Detector | Senses the components as they elute from the column. |
| Stationary Phase | A non-volatile liquid or solid coated inside the column. |
| Retention Time | The time taken for a component to pass through the column. |
Other Advanced Characterization Methods
Beyond the core techniques discussed, a variety of other advanced methods can be employed to further characterize this compound and its complexes. These techniques can provide additional insights into the material's properties at different scales.
Transmission Electron Microscopy (TEM): This technique uses a beam of electrons to create an image of the sample, providing high-resolution information about its morphology and structure. mdpi.com In situ TEM can be used to observe dynamic processes and phase transformations in real-time. mdpi.com
Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that can be used to measure the surface topography of a sample at the nanoscale. numberanalytics.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: While FT-IR is excellent for identifying functional groups, NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms within a molecule. thermofisher.com
UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy measures the absorption of ultraviolet and visible light by a sample, which can be used to study electronic transitions within the molecule. analyzetest.com
The selection of a particular characterization method or combination of techniques depends on the specific information required, whether it be the bulk crystal structure, surface morphology, or the behavior of individual molecules.
Theoretical and Computational Investigations of Dicyclopentylamine
Quantum Chemical Calculations on Dicyclopentylamine Molecular Structure and Energetics
Quantum chemical calculations are employed to solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure, geometry, and energy. numberanalytics.com These methods are broadly categorized into Density Functional Theory (DFT) and Ab Initio approaches, both of which have been utilized to study systems involving secondary amines like this compound.
Density Functional Theory (DFT) Studies
Density Functional Theory is a widely used computational method for predicting the physical and chemical properties of molecules due to its favorable balance of accuracy and computational cost. mdpi.com DFT has been successfully used to model reaction mechanisms, providing detailed insights into the reaction pathway, including the structures of intermediates and transition states. numberanalytics.com
In studies related to the synthesis of this compound via hydrogen-borrowing amination, DFT calculations have been instrumental. researchgate.netacs.org For instance, research on Pt/CeO₂ catalysts used DFT to investigate the dehydrogenation of cyclopentanol (B49286), which is considered the rate-determining step in the formation of this compound. acs.org These calculations were performed using the Vienna Ab initio Simulation Package (VASP) with the Perdew-Burke-Ernzerhof (PBE) functional. acs.orgarxiv.orgaip.orgrsc.org To accurately describe the localized electronic states of the ceria support, a Hubbard U correction was applied. acs.org
Other research has utilized different DFT functionals and basis sets to explore the reactivity of this compound. One study on the asymmetric alkylation of this compound employed the PBE0 hybrid functional with a def2-TZVPP basis set. rsc.orgprinceton.edu Hybrid functionals like PBE0 and B3LYP are often employed for studying reaction mechanisms and molecular spectroscopy. mdpi.com The choice of functional and basis set is critical for obtaining reliable results, with recommendations often depending on the specific system (e.g., organic molecule vs. transition metal complex) and the property being calculated (e.g., geometry vs. energy). google.com
| Methodology | Application Context | Key Findings/Purpose | Reference |
|---|---|---|---|
| PBE functional (in VASP) with Hubbard U correction | Hydrogen-borrowing amination to produce this compound | Calculated energetics for cyclopentanol dehydrogenation on Pt/CeO₂ catalysts; identified the rate-determining step. | acs.org |
| PBE0/def2-TZVPP/D3 | General geometry optimization of transition-metal complexes | Evaluated as providing excellent results for structural accuracy with reasonable computational demand. | rsc.org |
| General DFT Modeling | Analyzing reaction mechanisms | Provides detailed insights into reaction pathways, including intermediate and transition state structures. | numberanalytics.com |
Ab Initio Methods
The term ab initio, Latin for "from the beginning," refers to computational methods that solve the Schrödinger equation without using empirical parameters. numberanalytics.com These methods, such as Hartree-Fock (HF) and post-HF methods, are often more computationally demanding than DFT but can offer higher accuracy. numberanalytics.commit.edu
The Vienna Ab initio Simulation Package (VASP), while often used for DFT calculations, is fundamentally an ab initio simulation tool. arxiv.orgaip.orgsci-hub.se Studies on amine reactivity have used VASP to perform ab initio molecular dynamics (AIMD) simulations, which provide a direct look at reactions including explicit solvent molecules. aip.orgsci-hub.se For example, AIMD has been used to assess the stability of amine-related zwitterion intermediates in different solvents and to observe spontaneous deprotonation events. sci-hub.seuregina.ca These simulations confirm results from other computational models and provide a deeper understanding of reaction mechanisms in solution. sci-hub.se The integration of experimental data with computational modeling, including both DFT and ab initio methods, allows for a comprehensive understanding of reaction mechanisms. numberanalytics.com
Computational Modeling of this compound Reaction Mechanisms
Computational modeling is a powerful tool for elucidating the complex pathways of chemical reactions. numberanalytics.com By mapping the potential energy surface (PES), researchers can identify intermediates, transition states, and the energetic barriers that separate them, which collectively define the reaction mechanism. fiveable.me
Transition State Analysis
A transition state represents the highest energy point along a reaction coordinate, a fleeting configuration that is the point of no return between reactants and products. mit.edu Identifying the structure and energy of the transition state is crucial for understanding reaction rates. mit.edunumberanalytics.com
Reaction Kinetics Prediction
The prediction of reaction kinetics is a primary goal of computational reaction modeling. fiveable.me The rate of a chemical reaction is determined by the activation energy, which is the energy difference between the reactants and the transition state. numberanalytics.com By calculating this energy barrier using methods like DFT, scientists can estimate the reaction rate constant via the Eyring equation from Transition State Theory. fiveable.me
| Reaction | Computational Focus | Key Mechanistic Insight | Reference |
|---|---|---|---|
| Hydrogen-Borrowing Amination (Cyclopentanol + Cyclopentylamine (B150401) → this compound) | Transition State Analysis of Cyclopentanol Dehydrogenation | The dehydrogenation of the alcohol was identified as the rate-determining step (RDS) of the overall process based on calculated energy barriers. | researchgate.netacs.org |
| Amine reactions with CO₂ | Ab Initio Molecular Dynamics (AIMD) | Observed spontaneous deprotonation of zwitterion intermediates by bulk water, clarifying the reaction mechanism in aqueous solutions. | uregina.ca |
Molecular Dynamics Simulations Involving this compound
While quantum chemical calculations provide a static, time-independent picture of molecular structures and energies, molecular dynamics (MD) simulations introduce the dimensions of time and temperature. uregina.canih.gov MD is a computational method that analyzes the physical movements of atoms and molecules by numerically solving Newton's equations of motion. researchgate.net This provides a dynamic view of how a system evolves over time.
For a system containing this compound, MD simulations can be used to study a variety of phenomena. These include the behavior of the amine in different solvents, its interaction with surfaces like a catalyst, or its conformational flexibility. researchgate.netacs.orgeafit.edu.co The simulations rely on a "force field," a set of parameters that defines the potential energy and forces governing the interactions between particles. eafit.edu.co These force fields can be developed and validated using data from high-level quantum chemical calculations.
MD simulations have been widely applied to study amines to predict properties like liquid densities and viscosities, and to understand interactions with other molecules, such as DNA or solvents. nih.govresearchgate.netacs.orgeafit.edu.co For secondary amines, simulations can reveal details about hydrogen bonding and other intermolecular interactions that govern their macroscopic properties and reactivity. nih.govacs.org By simulating the motion of individual molecules, MD offers insights into how reactants collide and form new products, complementing the energetic information derived from static quantum chemistry. researchgate.net
Computational Approaches to Ligand Design and Catalyst Optimization
Computational chemistry has emerged as a powerful tool in the rational design of ligands and the optimization of catalysts. For processes involving this compound, either as a product or a ligand, theoretical studies, particularly Density Functional Theory (DFT), provide deep insights into reaction mechanisms, catalyst structure, and electronic properties that govern catalytic activity. acs.orgnih.govnih.gov
One of the prominent examples of computational investigation in a reaction that produces this compound is the hydrogen-borrowing amination of cyclopentanol with cyclopentylamine over a Pt/CeO₂ catalyst. acs.orgnih.gov DFT calculations have been instrumental in elucidating the structure-activity relationships of these catalysts. It was discovered that the most active form of the catalyst consisted of linearly structured platinum species. nih.gov These findings were supported by DFT calculations which confirmed that such sites were more effective for the dehydrogenation of cyclopentanol, the rate-determining step of the process, compared to platinum clusters and nanoparticles. acs.orgnih.gov
The electronic properties of the catalyst, which are crucial for its performance, have also been scrutinized using computational methods. For instance, in the Pt/CeO₂ system, the electronic states of the platinum species were analyzed, revealing differences that correlate with catalytic activity. acs.org The computational models for surface calculations often employ a k-point mesh for Brillouin zone integrations and utilize a constrained optimization scheme to locate transition state structures. acs.orgnih.gov The geometry optimizations are typically considered complete when the force on each relaxed ion falls below a certain threshold, such as 0.05 eV/Å. acs.orgnih.gov
Furthermore, the interaction between reactants and the catalyst surface is a key aspect of catalyst optimization. The adsorption energies of reactants, such as cyclopentanol on the catalyst surface, are calculated using DFT to understand the initial steps of the catalytic cycle. acs.org
While detailed computational studies on the design of this compound itself as a primary ligand are not extensively documented in the reviewed literature, the principles of computational ligand design are well-established. nih.gov These would typically involve conformational analysis of the this compound molecule to understand its flexibility and preferred binding geometries. nih.gov Molecular mechanics force fields could be employed to perform such conformational searches. columbia.edu For this compound-metal complexes, DFT would be the method of choice to optimize the geometry and calculate electronic properties, such as molecular orbital energies, which are crucial for understanding the nature of the metal-ligand bond. mit.eduresearchgate.net
The table below summarizes key computational parameters and findings from a representative study involving this compound.
| Computational Aspect | Method/Parameter | Finding/Application | Reference(s) |
| Catalyst Structure Analysis | Density Functional Theory (DFT) | Linearly structured Pt species on CeO₂ are most active for the synthesis of this compound. | acs.orgnih.gov |
| Reaction Mechanism | Transition State (TS) Search | Dehydrogenation of cyclopentanol is the rate-determining step. | acs.orgnih.gov |
| Electronic Properties | X-ray Absorption Near Edge Structure (XANES) & DFT | The electronic state of Pt influences catalytic performance. | acs.org |
| Surface Interaction | Adsorption Energy Calculation (DFT) | Quantifies the interaction strength between reactants and the catalyst surface. | acs.org |
| Geometry Optimization | Hellman-Feynman Force Convergence | Ensures that the calculated structures represent energy minima or transition states accurately. | acs.orgnih.gov |
Structure-Activity Relationship (SAR) Studies Using Computational Methods
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science for understanding how the chemical structure of a compound influences its biological activity or performance. acs.org Computational methods are increasingly integral to SAR, enabling the prediction of properties and the rational design of new molecules with enhanced characteristics. researchgate.netekb.eg
For secondary amines, including cyclic structures like this compound, computational approaches such as Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict their activity. acs.orgresearchgate.net These models correlate structural or physicochemical descriptors of a series of compounds with their measured activity. For instance, in the context of catalysis by secondary amines, DFT studies have been used to create Quantitative Structure-Stereoselectivity Relationship (QSSR) models. rsc.org Such a model was proposed for Mannich reactions catalyzed by cyclic secondary amines, where structural parameters like bond lengths and dihedral angles in reaction intermediates were correlated with the diastereoselectivity of the reaction. rsc.org
While specific and detailed SAR studies for a series of this compound derivatives are not extensively reported in the searched literature, the general methodologies are applicable. A typical computational SAR study on this compound derivatives would involve:
Generation of a diverse set of derivatives: This would involve systematic modification of the this compound scaffold.
Calculation of molecular descriptors: For each derivative, various electronic, steric, and topological descriptors would be calculated using computational software. Electronic properties are often derived from DFT calculations. nih.govjuniperpublishers.com
Development of a QSAR model: Statistical methods, such as multiple linear regression or machine learning algorithms like random forests, would be used to build a mathematical model relating the descriptors to the activity. researchgate.netbiorxiv.org
Model validation: The predictive power of the QSAR model would be assessed to ensure its reliability. mdpi.com
A key aspect of understanding the reactivity and potential activity of a molecule like this compound from a computational standpoint is the analysis of its frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govchemrxiv.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity. juniperpublishers.com
The table below presents hypothetical data that would be generated in a computational SAR study of this compound derivatives.
| Derivative | Substituent (R) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Predicted Activity (IC₅₀, µM) |
| This compound | H | -5.9 | 2.1 | 8.0 | 15.2 |
| N-(p-nitrobenzyl)this compound | 4-NO₂-C₆H₄CH₂ | -6.5 | -1.5 | 5.0 | 2.8 |
| N-(p-methoxybenzyl)this compound | 4-CH₃O-C₆H₄CH₂ | -5.5 | 2.0 | 7.5 | 12.1 |
| N-acetylthis compound | COCH₃ | -6.2 | 1.8 | 8.0 | 25.6 |
Dicyclopentylamine in Advanced Organic Synthesis Strategies
Role as a Building Block in Complex Molecule Construction
The process of using building blocks like dicyclopentylamine is a core concept in modern organic synthesis, enabling the creation of diverse and complex molecules through efficient and selective reactions. mdpi.com These small molecules, equipped with reactive functional groups, are essential for introducing specific structural motifs and chemical diversity into the final product. chemdiv.com
Applications in the Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are a cornerstone of many pharmaceuticals, agrochemicals, and functional materials. frontiersin.orgsioc-journal.cnstenutz.eu this compound can be a key precursor in the synthesis of these important ring systems. libretexts.orgscienceinfo.com The nitrogen atom of this compound can be incorporated into a variety of heterocyclic scaffolds through cyclization reactions. frontiersin.orgsioc-journal.cn
For instance, sequential reactions involving aminoalkynes and carbonyls, often facilitated by metal catalysis, provide a powerful method for assembling polyfunctionalized nitrogen heterocycles. mdpi.com While direct examples of this compound in these specific cascade reactions are not detailed in the provided context, the general principle of using amines to construct such rings is well-established. mdpi.commdpi.com The synthesis of these heterocycles is a major focus of organic chemistry due to their widespread applications. stenutz.euscienceinfo.com
Formation of Azametallacycle Complexes
A notable application of this compound is in the formation of azametallacycle complexes. Research has shown that this compound can undergo asymmetric alkylation with dichloromethane (B109758) (CH2Cl2) in the presence of a chiral NCN pincer Rhodium complex. researchgate.netresearchmap.jpnii.ac.jp This reaction leads to the formation of an azametallacycle complex. researchgate.netresearchmap.jpnii.ac.jp
These organometallic complexes, where a nitrogen atom from the amine is incorporated into a ring with a metal center, are of significant interest in catalysis and synthetic methodology. The specific steric and electronic environment created by the dicyclopentyl groups can influence the reactivity and selectivity of the metal center in subsequent chemical transformations. In one documented case, the two cyclopentyl groups in a this compound complex were found to be arranged in an anti-conformation to each other. nih.govresearchgate.net
Derivatization for Specific Synthetic Targets
The reactivity of the secondary amine in this compound allows for its derivatization to create a wide range of compounds tailored for specific synthetic goals. google.comgoogle.com These derivatization reactions can introduce new functional groups, alter the steric or electronic properties of the molecule, or attach it to a larger molecular scaffold.
For example, this compound derivatives are utilized in the production of specialty chemicals and as intermediates in various chemical processes. The ability to modify the this compound structure makes it a versatile tool for chemists aiming to synthesize novel compounds with desired properties.
Contribution to Green Chemistry Principles in Synthesis
The use of this compound can align with the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. dergipark.org.tr One of the key principles of green chemistry is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. numberanalytics.com
Hydrogen-borrowing amination is a prime example of a green synthetic method where this compound can be produced. cardiff.ac.uk This process, which can be catalyzed by Pt/CeO2, involves the reaction of an alcohol with an amine, where the hydrogen from the alcohol is "borrowed" and then returned in a later step, producing water as the only byproduct. cardiff.ac.ukresearchgate.net This method is highly atom-efficient and avoids the need for an external hydrogen source, which is often derived from fossil fuels. cardiff.ac.uk The use of such catalytic systems and sustainable reaction pathways contributes to making chemical synthesis more environmentally friendly. numberanalytics.complantarc.come3s-conferences.org
Table of Compounds Mentioned
| Compound Name | Molecular Formula |
| This compound | C10H19N |
| Dichloromethane | CH2Cl2 |
| Cyclopentanol (B49286) | C5H10O |
| Cyclopentylamine (B150401) | C5H11N |
| Cyclopentanone (B42830) | C5H8O |
| N-cyclopentyliminocyclopentane | C10H17N |
| N-Cyclopentylcyclopentanamine | C10H19N |
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| IUPAC Name | N-cyclopentylcyclopentanamine | nih.gov |
| Molecular Formula | C10H19N | nih.gov |
| Molecular Weight | 153.26 g/mol | nih.gov |
| CAS Number | 20667-16-7 | nih.gov |
| InChIKey | FUUUBHCENZGYJA-UHFFFAOYSA-N | nih.gov |
| SMILES | C1CCC(C1)NC2CCCC2 | nih.gov |
Future Research Directions and Emerging Applications of Dicyclopentylamine
Exploration of Novel Synthetic Pathways
The synthesis of dicyclopentylamine and other amines is an area of continuous development, with a strong emphasis on creating more sustainable and atom-efficient processes. researchgate.net
Greener Synthetic Routes
Traditional methods for amine synthesis often involve harsh conditions and the use of hazardous reagents. Future research is geared towards developing "green" synthetic pathways that utilize less toxic substances and generate minimal waste. frontiersin.org One promising approach is the use of dialkyl carbonates (DACs) as green reagents and solvents for the synthesis of various heterocyclic compounds, a strategy that could be adapted for this compound synthesis. frontiersin.org Another avenue is biocatalysis, employing enzymes to carry out chemical transformations with high selectivity and under mild conditions. researchgate.net For instance, the green synthesis of N-substituted glycine (B1666218) derivatives using water as a solvent highlights a move towards more environmentally benign processes that could be applicable to this compound production. nih.gov
Reductive Amination
Reductive amination of cyclopentanone (B42830) is a key reaction for producing cyclopentylamine (B150401) and, subsequently, this compound. researchgate.net Research in this area focuses on optimizing reaction conditions and developing more effective catalysts to improve yield and selectivity, while minimizing the formation of by-products. researchgate.net The kinetics of heterogeneous catalytic reductive amination of cyclopentanone have been studied, revealing that N-cyclopentyliminocyclopentane is a major intermediate. researchgate.net Understanding the reaction mechanism, including the potential for side reactions, is crucial for developing more efficient synthetic protocols. researchgate.net
Hydrogen-Borrowing Amination
The hydrogen-borrowing amination of alcohols is an increasingly important atom-efficient method for amine production. researchgate.netacs.org This process, which involves the temporary "borrowing" of hydrogen from an alcohol to form an intermediate that then reacts with an amine, is a sustainable alternative to traditional methods. researchgate.netacs.org Recent studies have investigated the use of Pt/CeO2 catalysts for the amination reaction between cyclopentanol (B49286) and cyclopentylamine, which can lead to the formation of this compound. researchgate.netacs.org The performance of these catalysts is highly dependent on the properties of the support material and the platinum precursor used. researchgate.netacs.org
Development of Next-Generation Catalytic Systems
This compound and its derivatives are being explored for their potential roles in advanced catalytic systems. The development of new catalysts is essential for improving the efficiency and selectivity of many chemical reactions.
This compound as a Ligand
Ligands play a critical role in catalysis by modifying the properties of the metal center in a catalyst. uwo.ca While research into this compound specifically as a ligand is still emerging, the broader field of amine-based ligands is well-established. Future work could explore the synthesis and application of this compound-containing ligands in various catalytic transformations, such as cross-coupling reactions or asymmetric synthesis.
Catalysis in Polyurethane Production
This compound is mentioned in the context of catalyst systems for the production of polyurethane and polyisocyanurate foams. google.com These foams are often produced using hydrohaloolefin blowing agents, which have a lower environmental impact than their predecessors. google.com this compound is listed among other sterically hindered amines that can be part of the catalyst system. google.com Future research will likely focus on optimizing these catalyst systems to improve foam properties and production efficiency.
Photocatalysis and Electrocatalysis
The search for sustainable energy solutions has spurred interest in photocatalysis and electrocatalysis. While direct applications of this compound in these fields are not yet widely reported, its derivatives could potentially be used to create novel photosensitizers or electrocatalysts. For instance, its role in the context of photovoltaic cells has been noted in patent applications. justia.com
Integration into Supramolecular Chemistry and Materials Science
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. frontiersin.org this compound's structure makes it a candidate for incorporation into various supramolecular assemblies and materials.
Building Block for Novel Materials
The physical and chemical properties of this compound, such as its ability to form hydrogen bonds, make it a potential building block for the construction of novel materials. Its integration into metal-organic frameworks (MOFs) or hydrogen-bonded organic frameworks (HOFs) could lead to materials with unique properties for applications in gas storage, separation, or catalysis. frontiersin.org
Role in Crystal Engineering
The study of crystal structures provides valuable insights into the intermolecular interactions that govern the properties of solid-state materials. The crystal structure of a this compound complex has been noted to have the two hydrocarbon groups disposed anti to one another. researchgate.net Understanding how this compound packs in the solid state can inform the design of new crystalline materials with desired properties.
Advancements in Analytical and Computational Methodologies for this compound Systems
The development of advanced analytical and computational tools is crucial for understanding the behavior of this compound and for designing new applications.
Analytical Techniques
Various analytical techniques are employed to characterize this compound and its reaction products. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard methods for analyzing reaction mixtures and determining product purity. epo.org Spectroscopic methods, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry, are essential for structure elucidation. chemistrydocs.com For instance, multinuclear NMR has been used to study platinum complexes containing secondary amines. researchgate.net
Computational Modeling
Computational chemistry offers powerful tools for investigating the properties and reactivity of molecules like this compound. chemscene.com Density functional theory (DFT) calculations can be used to predict molecular structures, vibrational frequencies, and reaction mechanisms. researchgate.netacs.org For example, DFT calculations have confirmed that certain catalytic sites are more effective for cyclopentanol dehydrogenation, a key step in hydrogen-borrowing amination. researchgate.netacs.org Retrosynthesis software can also be utilized to discover new and efficient synthetic pathways. sigmaaldrich.com
Below is an interactive data table summarizing some of the computed properties of this compound.
| Property | Value |
| Molecular Formula | C10H19N |
| Molecular Weight | 153.26 g/mol |
| XlogP | 2.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 12.03 Ų |
| Data sourced from PubChem and ChemScene. chemscene.comnih.gov |
Sustainability and Environmental Impact Considerations in this compound Chemistry
As with any chemical compound, it is essential to consider the environmental impact and sustainability of this compound throughout its lifecycle.
Atom Economy
The concept of atom economy, a cornerstone of green chemistry, aims to maximize the incorporation of all materials used in a synthesis into the final product. chemrxiv.org Future research on this compound synthesis will undoubtedly focus on developing routes with higher atom economy, thereby reducing waste and improving resource efficiency. chemrxiv.org
Environmental Fate and Toxicity
The environmental fate and potential toxicity of this compound and its degradation products are important considerations. Amines emitted into the atmosphere can react to form various degradation products, some of which may have adverse environmental effects. bellona.org While some amines are readily biodegradable, others can be ecotoxicological. bellona.org Aromatic amines, in particular, are a class of environmental pollutants of concern due to their potential for human exposure. nih.gov Although this compound is an aliphatic amine, understanding its persistence, bioaccumulation potential, and toxicity is crucial for ensuring its safe use. The chemical industry is a significant contributor to air and water pollution, and it is imperative to mitigate these impacts through greener production processes. deskera.com
Life Cycle Assessment
A comprehensive life cycle assessment (LCA) of this compound would provide a holistic view of its environmental impact, from raw material extraction to end-of-life disposal or recycling. This would involve evaluating energy consumption, greenhouse gas emissions, and other environmental indicators associated with its production and use. europa.eu
Q & A
Q. What are the optimal synthetic routes for dicyclopentylamine, and how can purity be validated?
Methodological Answer: this compound is typically synthesized via alkylation of cyclopentylamine precursors. A common approach involves reductive amination of cyclopentanone using catalysts like Raney nickel under hydrogenation conditions. To validate purity:
- Use gas chromatography-mass spectrometry (GC-MS) to confirm molecular weight (C₁₀H₁₉N, MW 153.27 g/mol) and detect impurities.
- Measure pKa via potentiometric titration (reported pKa = 10.93 ± 1) .
- Characterize crystalline structure via X-ray diffraction (if single crystals are obtainable).
Q. How can researchers determine the solubility and stability of this compound under varying experimental conditions?
Methodological Answer:
- Solubility : Conduct phase equilibria studies in solvents (e.g., hexane, ethanol, water) using gravimetric analysis. For hydrophobic solvents, employ UV-Vis spectroscopy to quantify dissolved concentrations.
- Stability : Perform accelerated stability testing at elevated temperatures (e.g., 40–60°C) and monitor degradation via HPLC with a C18 column. Compare retention times against known degradation byproducts (e.g., cyclopentylamine).
Q. What spectroscopic techniques are most effective for characterizing this compound’s molecular structure?
Methodological Answer:
- ¹H/¹³C NMR : Identify protons on the cyclopentyl rings (δ ~1.5–2.5 ppm) and amine protons (δ ~1.0–1.2 ppm, broad).
- FT-IR : Confirm N-H stretching (3300–3500 cm⁻¹) and C-N vibrations (1200–1350 cm⁻¹).
- High-resolution MS : Validate molecular ion peak (m/z 153.27) and isotopic patterns.
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict this compound’s reactivity in catalytic systems?
Methodological Answer:
- Use density functional theory (DFT) to model the molecule’s electronic structure (e.g., HOMO/LUMO energies) and predict nucleophilic sites.
- Compare computed reaction pathways (e.g., alkylation or oxidation) with experimental data. Tools like Gaussian or ORCA are recommended.
- Validate models by correlating computational predictions with kinetic studies (e.g., rate constants measured via stopped-flow spectroscopy).
Q. What experimental designs resolve contradictions in reported pKa values for this compound?
Methodological Answer:
- Problem : Discrepancies in pKa (e.g., ±1 uncertainty in literature ).
- Resolution :
- Standardize measurement conditions (ionic strength, temperature).
- Use multiple techniques (potentiometric titration, UV-Vis pH-dependent absorbance).
- Cross-validate with computational pKa prediction tools (e.g., COSMO-RS).
- Statistical analysis : Apply ANOVA to assess inter-method variability.
Q. How can this compound’s solvent effects on reaction mechanisms be systematically studied?
Methodological Answer:
- Design a solvent matrix (polar protic, polar aprotic, nonpolar) and monitor reaction outcomes (e.g., SN2 vs. SN1 pathways).
- Use Eyring plots to determine activation parameters (ΔH‡, ΔS‡) across solvents.
- Analyze solvent polarity correlations using Kamlet-Taft or Hansen solubility parameters.
Q. What strategies optimize this compound’s application in asymmetric catalysis?
Methodological Answer:
- Functionalize the amine with chiral auxiliaries (e.g., BINOL derivatives) and test enantioselectivity in model reactions (e.g., aldol additions).
- Characterize catalyst-substrate interactions via X-ray crystallography or NMR titration .
- Compare turnover frequencies (TOF) and enantiomeric excess (%ee) across ligand libraries.
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in this compound synthesis?
Methodological Answer:
- Implement quality-by-design (QbD) principles: vary reaction parameters (temperature, catalyst loading) and analyze via multivariate regression.
- Use control charts to monitor critical quality attributes (e.g., purity, yield) over multiple batches.
- Document protocols rigorously (see reproducibility guidelines in ).
Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicological studies?
Methodological Answer:
- Fit data to logistic regression models (e.g., EC₅₀ determination).
- Use Bland-Altman plots to assess agreement between in vitro and in vivo toxicity assays.
- Apply Bonferroni correction for multiple comparisons in high-throughput screening.
Interdisciplinary Applications
Q. How can this compound be integrated into supramolecular chemistry research?
Methodological Answer:
- Design host-guest complexes with macrocycles (e.g., cucurbiturils) and characterize binding constants via isothermal titration calorimetry (ITC) .
- Study self-assembly behavior using dynamic light scattering (DLS) or cryo-TEM .
- Compare thermodynamic parameters (ΔG, ΔH) across solvent systems.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
